molecular formula C14H19NO4 B1440886 (R)-2-(Boc-amino)-2-phenylpropanoic acid CAS No. 365442-14-4

(R)-2-(Boc-amino)-2-phenylpropanoic acid

Cat. No. B1440886
CAS RN: 365442-14-4
M. Wt: 265.3 g/mol
InChI Key: WOGUASPHMADVMU-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(Boc-amino)-2-phenylpropanoic acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for the amino function . The Boc group is stable towards most nucleophiles and bases . This compound is used in coupling reactions and in the preparation of dyes .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of “®-2-(Boc-amino)-2-phenylpropanoic acid” involves the presence of a Boc group, which is a tert-butyl carbamate. This group is used as a protecting group for the amino function in the compound .


Chemical Reactions Analysis

The Boc group in “®-2-(Boc-amino)-2-phenylpropanoic acid” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(Boc-amino)-2-phenylpropanoic acid” are largely influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions .

Mechanism of Action

The mechanism of action for the Boc protection involves the amine attacking a carbonyl site on di-tert-butyl dicarbonate, resulting in tert-butyl carbonate leaving as a leaving group . The tert-butyl carbonate then picks up the proton from the protonated amine .

Safety and Hazards

When handling “®-2-(Boc-amino)-2-phenylpropanoic acid”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future directions for the use of “®-2-(Boc-amino)-2-phenylpropanoic acid” and similar compounds could involve the development of more efficient and sustainable methods for N-Boc deprotection . For example, the use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps, has been explored . Another area of interest is the use of water-based microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUASPHMADVMU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Boc-amino)-2-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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